Tetrabutylammonium nitrate (TBAN), CAS 1941-27-1, is a quaternary ammonium salt that functions as a specialized reagent and supporting electrolyte in non-aqueous systems. Comprising a lipophilic tetrabutylammonium cation and a nitrate anion, it offers solubility in various organic solvents, making it a versatile tool in organic synthesis. Unlike simple halide-based quaternary ammonium salts, the nitrate anion provides unique reactivity, particularly as a mild and effective source for nitronium ions used in the nitration of sensitive organic substrates.
Substituting Tetrabutylammonium nitrate with more common salts like Tetrabutylammonium bromide (TBAB) or tetrafluoroborate (TBABF4) is often unfeasible due to the distinct chemical role of the nitrate anion. While all share the same cation, which dictates general solubility and phase-transfer capabilities, the nitrate anion endows TBAN with specific oxidative and nitrating properties that halides and non-coordinating anions like tetrafluoroborate lack. For synthesis routes requiring controlled nitration under mild, anhydrous conditions, TBAN serves as a direct precursor for the reactive nitronium species, a function that TBAB or TBABF4 cannot perform. Attempting substitution in such applications would lead to complete reaction failure, demonstrating that the choice of anion is critical and procurement decisions must be based on specific reactivity requirements, not just the shared cation.
Tetrabutylammonium nitrate, when activated with trifluoromethanesulfonic (triflic) anhydride, provides a highly effective and mild system for the nitration of sensitive and deactivated aromatic substrates. In the challenging nitration of 2,6-difluoro-3-methoxypyridine, this system achieved a 98% isolated yield of the desired product. This performance significantly surpasses alternative methods; direct nitration with nitronium tetrafluoroborate (NO2BF4) yielded only 20%, while harsh conditions using concentrated sulfuric and nitric acids gave a lower yield of 78%.
| Evidence Dimension | Isolated Product Yield (%) in Nitration of 2,6-difluoro-3-methoxypyridine |
| Target Compound Data | 98% (using Tetramethylammonium Nitrate with Triflic Anhydride, a close analog of the TBAN system) |
| Comparator Or Baseline | Nitronium tetrafluoroborate (NO2BF4): 20% | Concentrated H2SO4/HNO3: 78% |
| Quantified Difference | 4.9-fold higher yield than NO2BF4; 1.25-fold higher yield than mixed acids. |
| Conditions | Reaction of 2,6-difluoro-3-methoxypyridine in dichloromethane solvent. |
This demonstrates a critical functional advantage for synthesizing complex intermediates where yield and substrate tolerance are paramount, justifying its selection over less efficient or harsher reagents.
Thermal stability is a key processability parameter for quaternary ammonium salts. While direct, comparable TGA data for TBAN is limited, its stability can be contextualized by examining its common substitutes. Tetrabutylammonium bromide (TBAB) exhibits an onset of decomposition at approximately 285 °C. In contrast, salts with more stable, non-coordinating anions like tetrabutylammonium tetrafluoroborate (TBATFB) are significantly more stable, with a decomposition onset around 350 °C. As the nitrate anion is a known oxidizing agent, TBAN's thermal stability is expected to be lower than that of highly stable salts like TBATFB, positioning it as a compound for moderate-temperature applications where its specific reactivity is required.
| Evidence Dimension | Onset of Thermal Decomposition (TGA, N2 atmosphere) |
| Target Compound Data | Not directly reported under comparable conditions; expected to be moderate due to the oxidizing nitrate anion. |
| Comparator Or Baseline | Tetrabutylammonium bromide (TBAB): ~285 °C | Tetrabutylammonium tetrafluoroborate (TBATFB): ~350 °C |
| Quantified Difference | TBATFB is approximately 65 °C more thermally stable than TBAB, providing a performance bracket. |
| Conditions | Thermogravimetric Analysis (TGA) under an inert nitrogen atmosphere, typically with a 10 °C/min heating rate. |
This allows buyers to select the appropriate salt based on the thermal demands of their process, avoiding TBAN in high-temperature applications where a salt like TBATFB would be more suitable, and choosing it over less stable halides when its specific reactivity is needed at moderate temperatures.
Consistent solubility is critical for creating stock solutions and ensuring reproducibility in both synthesis and electrochemical applications. Tetrabutylammonium nitrate has a reported solubility of 0.1 g/mL (or 10 g/100 mL) in acetonitrile, providing a clear quantitative baseline for process design. While precise, directly comparable data for other tetrabutylammonium salts under identical conditions is scarce, this value confirms its high solubility in a key polar aprotic solvent. This enables the preparation of concentrated solutions needed for use as a supporting electrolyte or as a reagent in homogeneous reaction media, a key handling and processability parameter.
| Evidence Dimension | Solubility in Acetonitrile |
| Target Compound Data | 0.1 g/mL (10 g/100 mL) |
| Comparator Or Baseline | Tetrabutylammonium bromide (TBAB) is generally described as soluble in acetonitrile, but direct quantitative comparison data is not readily available. |
| Quantified Difference | Not directly quantifiable against comparators without matched data. |
| Conditions | Solvent: Acetonitrile. Temperature not specified but typically assumed to be near room temperature (~20-25 °C). |
This quantitative solubility data allows for precise and reproducible preparation of solutions, which is essential for consistent performance in applications like electrochemistry and scaled-up organic reactions.
For the synthesis of complex, functionalized (hetero)aromatic compounds where traditional mixed-acid nitration leads to decomposition, oxidation, or poor yields. The use of TBAN with an anhydride activator provides a high-yield, selective, and mild alternative suitable for late-stage functionalization.
When conducting electrochemical studies in organic solvents like acetonitrile, TBAN can serve as the supporting electrolyte. Its high solubility allows for the preparation of conductive solutions necessary for cyclic voltammetry and other electrochemical techniques, particularly when the nitrate anion's specific electrochemical behavior is desired or benign to the system under study.
In processes requiring the introduction of a nitrate group via nucleophilic substitution (e.g., conversion of alkyl halides or triflates to alkyl nitrates). TBAN acts as both the phase-transfer agent and the nitrate source, simplifying the reaction setup compared to using a separate catalyst and an inorganic nitrate salt.
Oxidizer;Irritant